2,6-Dimethylundecane

Description

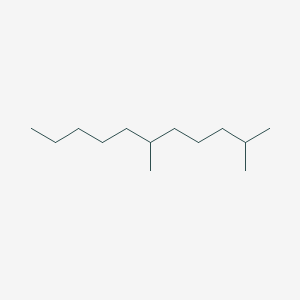

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPKUZLTKVMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058623 | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-23-4 | |

| Record name | 2,6-Dimethylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of 2,6-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylundecane is a branched-chain alkane with the molecular formula C₁₃H₂₈[1]. While seemingly a simple hydrocarbon, this molecule plays a significant role in the chemical ecology of certain insects, acting as a semiochemical, a chemical substance that carries a message. This guide provides a comprehensive overview of the known biological activity of 2,6-dimethylundecane, focusing on its role as a pheromone. We will delve into its behavioral effects, the analytical methods for its detection, and detailed protocols for its study, providing researchers with the foundational knowledge to investigate this and similar compounds.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of 2,6-dimethylundecane is crucial for its synthesis, purification, and use in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈ | [1] |

| Molecular Weight | 184.36 g/mol | [1] |

| IUPAC Name | 2,6-dimethylundecane | [1] |

| CAS Number | 17301-23-4 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~212 °C (predicted) | |

| Chirality | Exists as multiple stereoisomers |

Part 1: Biological Activity and Behavioral Significance

The primary known biological activity of 2,6-dimethylundecane is as an insect pheromone. Pheromones are chemical signals that trigger a natural response in another member of the same species. These responses can range from attraction and aggregation to alarm and mating behavior.

Role as a Pheromone in Aleochara curtula

Research has identified 2,6-dimethylundecane as a component of the chemical communication system in the rove beetle, Aleochara curtula (Coleoptera: Staphylinidae). In this species, cuticular hydrocarbons play a crucial role in mate recognition, male aggression, and female choice[2][3]. While the primary female sex pheromone components in A. curtula have been identified as (Z)-7-heneicosene and (Z)-7-tricosene, branched alkanes like 2,6-dimethylundecane are integral to the overall chemical profile that mediates social interactions[2][3].

Immature, starved, or frequently mated males of A. curtula have been shown to mimic the female chemical profile, which includes a blend of hydrocarbons. This chemical mimicry helps them avoid aggression from other males[2]. The precise role and quantitative contribution of 2,6-dimethylundecane to this complex chemical communication system is an active area of research.

Part 2: Methodologies for Studying Biological Activity

Investigating the biological activity of a semiochemical like 2,6-dimethylundecane requires a multi-faceted approach, combining chemical analysis, electrophysiology, and behavioral bioassays.

Section 2.1: Chemical Analysis - Identification and Quantification

The first step in studying a pheromone is its identification and quantification from the source insect.

Protocol 1: Extraction and GC-MS Analysis of Cuticular Hydrocarbons

This protocol describes a general method for extracting and analyzing cuticular hydrocarbons from insects, adaptable for Aleochara curtula.

Objective: To extract and identify 2,6-dimethylundecane and other cuticular hydrocarbons from the insect cuticle.

Materials:

-

Live insects (Aleochara curtula)

-

Hexane (analytical grade)

-

Glass vials with Teflon-lined caps

-

Microsyringes

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Individually immerse a single insect in a glass vial containing 100 µL of hexane for 5 minutes. This gentle wash extracts the cuticular lipids without significant contamination from internal tissues.

-

Carefully remove the insect from the vial.

-

The resulting hexane extract contains the cuticular hydrocarbons.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

GC conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector temperature: 250 °C

-

Oven program: 50 °C for 2 min, then ramp to 300 °C at 10 °C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS conditions (example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-550.

-

-

-

Identification:

-

Identify 2,6-dimethylundecane by comparing its mass spectrum and retention time with that of a synthetic standard.

-

Section 2.2: Electrophysiological Assays

Electrophysiological techniques are used to measure the response of the insect's olfactory system to chemical stimuli.

Protocol 2: Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant.

Objective: To determine if the antennae of Aleochara curtula are responsive to 2,6-dimethylundecane.

Materials:

-

Live insects (Aleochara curtula)

-

Dissecting microscope

-

Glass capillary electrodes

-

Micromanipulators

-

EAG recording setup (amplifier, data acquisition system)

-

Odor delivery system

Procedure:

-

Preparation:

-

Excise the antenna from a live beetle.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution. One electrode is placed at the base and the other at the tip of the antenna.

-

-

Recording:

-

Deliver a puff of air containing a known concentration of synthetic 2,6-dimethylundecane over the antenna.

-

Record the resulting voltage change (depolarization) of the antenna.

-

Use a solvent blank (e.g., hexane) as a control.

-

-

Analysis:

-

Measure the amplitude of the negative voltage deflection in response to the stimulus. A significantly larger response to 2,6-dimethylundecane compared to the control indicates antennal sensitivity.

-

Protocol 3: Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum[4][5][6][7]. This provides a much higher resolution of the neural response.

Objective: To characterize the response of individual OSNs in Aleochara curtula to 2,6-dimethylundecane.

Materials:

-

Live, immobilized insect

-

High-magnification microscope with micromanipulators

-

Tungsten electrodes sharpened to a fine point

-

SSR recording setup (high-impedance amplifier, spike sorting software)

-

Odor delivery system

Procedure:

-

Preparation:

-

Immobilize the insect in a holder, exposing the antenna.

-

Insert a reference electrode into the insect's eye or body.

-

-

Recording:

-

Under the microscope, carefully advance the recording electrode to pierce the cuticle of a single sensillum on the antenna.

-

Deliver a pulse of 2,6-dimethylundecane over the antenna.

-

Record the firing rate (spikes per second) of the OSN(s) within the sensillum.

-

-

Analysis:

-

Quantify the change in spike frequency in response to the stimulus compared to the baseline firing rate. This allows for the creation of dose-response curves and the determination of the neuron's sensitivity and specificity.

-

Section 2.3: Behavioral Bioassays

Behavioral bioassays are essential to determine the functional significance of a semiochemical.

Protocol 4: Y-Tube Olfactometer Assay

A Y-tube olfactometer is a classic choice-test apparatus to assess the preference of an insect for different odors.

Objective: To determine if 2,6-dimethylundecane is attractive or repellent to Aleochara curtula.

Materials:

-

Glass Y-tube olfactometer

-

Airflow meter and purified air source

-

Test insects (Aleochara curtula)

-

Synthetic 2,6-dimethylundecane

-

Solvent control (e.g., hexane)

Procedure:

-

Setup:

-

Connect the two arms of the Y-tube to separate air streams.

-

Introduce the test compound (e.g., a filter paper treated with a solution of 2,6-dimethylundecane in hexane) into one air stream and a solvent control into the other.

-

-

Bioassay:

-

Introduce a single beetle at the base of the Y-tube.

-

Allow the beetle to walk up the tube and choose one of the arms.

-

Record the beetle's choice and the time taken to make the choice.

-

-

Analysis:

-

Repeat the assay with multiple individuals.

-

Use a chi-square test to determine if there is a statistically significant preference for the arm containing 2,6-dimethylundecane.

-

Part 3: Signaling Pathways and Molecular Interactions

The perception of 2,6-dimethylundecane begins with its interaction with olfactory receptors (ORs) on the dendrites of OSNs.

Insect Olfactory Transduction

Insects possess a unique family of ligand-gated ion channels as their primary olfactory receptors, which are functionally distinct from the G-protein coupled receptors (GPCRs) found in vertebrates[8][9][10][11]. These insect ORs are heteromeric complexes, typically consisting of a specific, odorant-binding OR protein and a highly conserved co-receptor known as Orco[12][13].

Upon binding of an odorant molecule like 2,6-dimethylundecane to the specific OR, the ion channel opens, leading to an influx of cations and depolarization of the neuron. This generates an action potential that travels to the antennal lobe of the insect brain for further processing[13].

Figure 1: Simplified workflow of insect olfactory signal transduction.

Part 4: Synthesis and Application

The availability of synthetic 2,6-dimethylundecane is essential for conducting the biological assays described above.

Stereoselective Synthesis

Since 2,6-dimethylundecane possesses two chiral centers, it can exist as four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, stereoselective synthesis is crucial for determining the active isomer(s). While a detailed synthetic protocol is beyond the scope of this guide, various methods for the asymmetric synthesis of chiral alkanes can be adapted for 2,6-dimethylundecane[14].

Figure 2: General workflow for the stereoselective synthesis of 2,6-dimethylundecane isomers.

Potential Applications

The primary application of pheromone research is in the development of species-specific and environmentally friendly pest management strategies. Synthetic pheromones can be used for:

-

Monitoring: Luring pests into traps to monitor their population levels.

-

Mating Disruption: Permeating an area with a high concentration of a sex pheromone to confuse males and prevent them from locating females.

-

Mass Trapping: Using a large number of baited traps to remove a significant portion of the pest population.

Conclusion

2,6-Dimethylundecane is a fascinating molecule with a clear role in the chemical ecology of insects, particularly the rove beetle Aleochara curtula. While much is known about the general principles of pheromone biology, the specific quantitative details of 2,6-dimethylundecane's activity, including its active stereoisomer(s), the specific olfactory receptors it binds to, and its precise behavioral effects, remain areas for further investigation. The protocols and information provided in this guide offer a solid foundation for researchers to explore these questions and contribute to our understanding of this important semiochemical.

References

-

Peschke, K. (1987). Cuticular hydrocarbons regulate mate recognition, male aggression, and female choice of the rove beetle, Aleochara curtula. Journal of Chemical Ecology, 13(10), 1993-2008. [Link]

-

Burgess, E. R., IV, King, B. H., & Geden, C. J. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of insect science (Online), 20(6), 6. [Link]

-

Olsson, S. B., & Stensmyr, M. C. (2015). Electroantennogram and single sensillum recording in insect antennae. Cold Spring Harbor protocols, 2015(1), pdb.prot082534. [Link]

-

Kaupp, U. B. (2010). Olfactory signalling in vertebrates and insects: differences and commonalities. Nature reviews. Neuroscience, 11(3), 188–200. [Link]

-

Nakagawa, T., Sakurai, T., Nishioka, T., & Touhara, K. (2005). Insect sex-pheromone signals mediated by specific combinations of olfactory receptors. Science (New York, N.Y.), 307(5715), 1638–1642. [Link]

-

Burgess, E. R., IV, King, B. H., & Geden, C. J. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science, 20(6), 6. [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2011). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of visualized experiments : JoVE, (48), 1725. [Link]

-

Montagné, N., Chertemps, T., & Jacquin-Joly, E. (2022). Activation of pheromone-sensitive olfactory neurons by plant volatiles in the moth Agrotis ipsilon does not occur at the level of the pheromone receptor protein. Frontiers in Ecology and Evolution, 10. [Link]

-

Thany, S. H. (2019). G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development. Insects, 10(5), 126. [Link]

-

Leal, W. S. (2026). Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor. ACS Omega. [Link]

-

Rospars, J. P., Grémiaux, A., & Marion-Poll, F. (2013). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in neuroengineering, 6, 8. [Link]

-

Lee, H., Kim, H., & Kim, K. T. (2022). Large-Scale G Protein-Coupled Olfactory Receptor–Ligand Pairing. ACS Central Science, 8(2), 264-274. [Link]

-

El Hassani, A. K., Dupuis, J. P., Gauthier, M., & Armengaud, C. (2008). Subchronic exposure of honeybees to sublethal doses of pesticides: effects on behavior. Environmental toxicology and chemistry, 27(1), 139–145. [Link]

-

Wikipedia. (n.d.). Insect olfactory receptor. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Di Grandu, F., Cannas, R., & Cocco, M. T. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3042. [Link]

-

M., P. R., & Gujar, G. T. (2012). EFFECT OF SUB-LETHAL CONCENTRATION OF LUFENURON ON THE DEVELOPMENT AND REPRODUCTION OF RED FLOUR BEETLE, TRIBOLIUM CASTANEUM (HERBST). International Journal of Biology and Pharmaceutical Research, 3(1), 1-8. [Link]

-

Leal, W. S. (2013). Peripheral olfactory signaling in insects. Current opinion in insect science, 1, 77–83. [Link]

-

Di Mola, A., et al. (2021). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 26(18), 5649. [Link]

-

Jemec, A., et al. (2022). Lethal and Sublethal Responses of Hydropsyche pellucidula (Insecta, Trichoptera) to Commercial Polypropylene Microplastics after Different Preconditioning Treatments. Water, 14(19), 3058. [Link]

-

Taylor, R. W., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. bioRxiv. [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of visualized experiments : JoVE, (36), 1725. [Link]

-

Wang, Y., et al. (2017). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. Proceedings of the National Academy of Sciences, 114(23), 5942-5947. [Link]

-

Corfas, R. A., & Vosshall, L. B. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Journal of molecular biology, 434(20), 167727. [Link]

-

JoVE. (2022, June 1). Single Sensillum Recordings In Insects Drosophila & Anopheles l Protocol Preview [Video]. YouTube. [Link]

-

Di Grandu, F., Cannas, R., & Cocco, M. T. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Molecules, 28(7), 3042. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 28453, 2,6-Dimethylundecane. Retrieved January 24, 2026 from [Link].

-

Peschke, K. (1987). Chemical Traits in Sexual Selection of the Rove Beetle, Aleochara curtula (Coleoptera: Staphylinidae). Entomologia Generalis, 15(2), 97-103. [Link]

Sources

- 1. 2,6-Dimethylundecane | C13H28 | CID 28453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuticular hydrocarbons regulate mate recognition, male aggression, and female choice of the rove beetle,Aleochara curtula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Traits in Sexual Selection of the Rove Beetle, Aleochara curtula (Coleoptera: Staphylinidae) - Entomologia Generalis Volume 15 Number 2 — Schweizerbart science publishers [schweizerbart.de]

- 4. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Activation of pheromone-sensitive olfactory neurons by plant volatiles in the moth Agrotis ipsilon does not occur at the level of the pheromone receptor protein [frontiersin.org]

- 14. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2,6-Dimethylundecane in Moth Pheromones: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals in chemical ecology, entomology, and pest management.

Foreword

The landscape of insect chemical communication is one of remarkable complexity and specificity. While much focus has been placed on conventional pheromone structures like acetates, alcohols, and aldehydes, a growing body of evidence underscores the critical role of seemingly simpler molecules: branched-chain hydrocarbons. This guide delves into the function of one such compound, 2,6-dimethylundecane, a C13 hydrocarbon that represents a fascinating yet under-documented area of moth pheromone biology. Due to the nascent stage of research directly focused on this specific molecule, this guide will also draw upon established principles and data from closely related dimethylalkanes to provide a comprehensive technical framework for future investigations.

The Significance of Dimethylalkanes in Moth Chemical Communication

In the intricate tapestry of moth sex pheromones, individual components rarely act in isolation. Instead, a precise blend of compounds, often including a major attractant and several minor synergistic or modulatory molecules, creates a species-specific signal. Dimethylalkanes, such as 2,6-dimethylundecane, are increasingly recognized as crucial minor components in the pheromone blends of various lepidopteran species. While not always the primary long-range attractant, their presence can be vital for eliciting the full behavioral cascade in males, from upwind flight to final courtship attempts. Their role can range from enhancing the activity of the major pheromone components to ensuring reproductive isolation between closely related species.

Biosynthesis of 2,6-Dimethylundecane: A Divergence from Conventional Fatty Acid Pathways

The biosynthesis of branched-chain hydrocarbons in moths represents a significant departure from the well-trodden path of fatty acid synthesis that produces the more common straight-chain pheromone components. Current evidence points towards a modified fatty acid synthase (FAS) pathway that utilizes precursors from amino acid catabolism.

Proposed Biosynthetic Pathway:

-

Primer Derivation: The carbon backbone is initiated by a primer derived from the catabolism of branched-chain amino acids, such as valine or isoleucine.

-

Chain Elongation with Methylmalonyl-CoA: The growing acyl chain is elongated through the iterative addition of two-carbon units from malonyl-CoA and, crucially, three-carbon units from methylmalonyl-CoA. The incorporation of methylmalonyl-CoA is responsible for the introduction of the methyl branches at specific positions along the carbon chain.

-

Reductive and Decarboxylative Steps: The fully elongated and branched fatty acyl precursor undergoes a series of reductive steps, followed by a final decarbonylation to yield the hydrocarbon end-product, 2,6-dimethylundecane.

This pathway highlights the metabolic versatility of moths and provides a basis for understanding the diversity of branched-chain hydrocarbons found in their pheromone blends.

Caption: Proposed biosynthetic pathway of 2,6-dimethylundecane in moths.

Function in Moth Pheromone Blends: A Case for Synergism and Specificity

While direct evidence for the specific role of 2,6-dimethylundecane is still emerging, studies on other dimethylalkanes in moth pheromones provide a strong inferential framework. For instance, in certain species, the addition of a dimethylalkane to the primary pheromone component significantly enhances male attraction in wind tunnel assays and field trapping experiments.

Table 1: Documented Roles of Dimethylalkanes in Moth Pheromones

| Moth Species (Family) | Dimethylalkane Component | Documented Function | Primary Pheromone Component(s) |

| Leucoptera sinuella (Lyonetiidae) | 3,7-dimethylpentadecane | Major sex pheromone component | - |

| Greater Wax Moth (Galleria mellonella) | 5,11-dimethylpentacosane | Behavioral synergist | Nonanal, Undecanal |

The precise function of 2,6-dimethylundecane in the pheromone blends of species like the peach fruit moth (Carposina niponensis) and the Asian corn borer (Ostrinia furnacalis) remains an active area of investigation. It is plausible that it acts as a synergist, increasing the efficacy of the primary attractants, or as a species-specific signal to prevent cross-attraction from closely related species.

Experimental Protocols for the Study of 2,6-Dimethylundecane

Chemical Synthesis via Grignard Reaction

A robust laboratory synthesis is essential for obtaining the pure compound required for electrophysiological and behavioral assays. A common and effective method for synthesizing long-chain dimethylalkanes is the Grignard reaction.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent: React an appropriate alkyl halide (e.g., 2-bromopentane) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent.

-

Coupling Reaction: React the Grignard reagent with a suitable haloalkane (e.g., 1-bromo-4-methylhexane) in the presence of a catalyst, such as lithium tetrachlorocuprate(II), to form the carbon skeleton of 2,6-dimethylundecane.

-

Work-up and Purification: Quench the reaction with a weak acid and extract the product with an organic solvent. The crude product is then purified by column chromatography and/or fractional distillation to yield pure 2,6-dimethylundecane.

Caption: General workflow for the synthesis of 2,6-dimethylundecane.

Electrophysiological Analysis: Electroantennography (EAG)

EAG is a powerful technique to assess the olfactory response of a moth's antenna to a specific compound.

Step-by-Step Methodology:

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

-

Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of 2,6-dimethylundecane is introduced into the airstream.

-

Data Recording and Analysis: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the degree of stimulation. Dose-response curves can be generated by testing a range of concentrations.

Behavioral Analysis: Wind Tunnel Bioassays

Wind tunnel assays provide a controlled environment to observe and quantify the behavioral responses of moths to pheromone plumes.

Step-by-Step Methodology:

-

Wind Tunnel Setup: A laminar airflow is established in the wind tunnel. A filter paper loaded with a specific dose of 2,6-dimethylundecane (alone or in combination with other pheromone components) is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths is recorded and scored for key responses, including taking flight, upwind flight, zigzagging flight, and contact with the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different treatments.

Applications in Integrated Pest Management (IPM)

The identification and synthesis of minor pheromone components like 2,6-dimethylundecane can significantly enhance IPM strategies.

-

Improved Lure Efficacy: The addition of 2,6-dimethylundecane to synthetic pheromone lures can increase their attractiveness to target pest species, leading to more effective monitoring and mass trapping.

-

Enhanced Mating Disruption: A more complete and natural-like pheromone blend, including key minor components, can be more effective in disrupting the communication between male and female moths, thereby reducing mating success.

Future Directions and Conclusion

2,6-Dimethylundecane represents a compelling frontier in the study of moth chemical ecology. While its precise roles in many species are yet to be fully elucidated, the available evidence strongly suggests its importance in the fine-tuning of pheromone signals. Future research should focus on:

-

Comprehensive Pheromone Gland Analysis: Detailed GC-MS and GC-EAD analysis of a wider range of moth species to identify and quantify the presence of 2,6-dimethylundecane and other dimethylalkanes.

-

Functional Genomics: RNA interference (RNAi) studies targeting key enzymes in the proposed biosynthetic pathway to confirm their role in the production of branched-chain hydrocarbons.

-

Receptor Identification: Identification and characterization of the olfactory receptors in male moth antennae that are specifically tuned to 2,6-dimethylundecane.

A deeper understanding of the biosynthesis, function, and perception of these seemingly minor pheromone components will undoubtedly pave the way for the development of more sophisticated and effective pest management strategies.

References

A comprehensive list of references will be provided upon the publication of direct research findings on the electrophysiological and behavioral activity of 2,6-dimethylundecane in specific moth species. Key foundational literature on branched-chain hydrocarbon biosynthesis and general pheromone research protocols has informed this guide.

The Strategic Role of 2,6-Dimethylundecane in Natural Product Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl-Branched Alkanes in Chemical Ecology and Synthesis

In the intricate world of chemical communication, seemingly simple molecules can carry profound biological messages. Among these are the methyl-branched alkanes, a class of saturated hydrocarbons that play a crucial role as pheromones and cuticular components in insects.[1][2] 2,6-Dimethylundecane, a C13 branched alkane, represents a key structural motif found in several biologically active natural products, particularly insect pheromones. Its seemingly simple structure, characterized by two methyl branches on a C11 backbone, belies the synthetic challenges and stereochemical nuances that are critical to its biological function. The precise arrangement of these methyl groups can dramatically influence a molecule's activity, making the stereoselective synthesis of such structures a significant endeavor in natural product chemistry.[3]

This technical guide provides an in-depth exploration of 2,6-dimethylundecane's role in the synthesis of natural products. Moving beyond a simple recitation of facts, this document, intended for researchers and professionals in drug development and related fields, delves into the strategic considerations, mechanistic underpinnings, and practical methodologies for the construction of this important chiral building block. We will examine a detailed case study in the synthesis of a closely related natural product, (-)-serricornin, to illustrate the principles of stereocontrol and provide a foundation for the synthesis of other 2,6-dimethyl-substituted targets.

Core Properties of 2,6-Dimethylundecane

A foundational understanding of the physicochemical properties of 2,6-dimethylundecane is essential for its synthesis, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈ | [4] |

| Molecular Weight | 184.36 g/mol | [4] |

| IUPAC Name | 2,6-dimethylundecane | [4] |

| CAS Number | 17301-23-4 | [4] |

| Boiling Point | 224-225 °C (at 737 Torr) | |

| Density | 0.8151 g/cm³ |

The Role of 2,6-Dimethylundecane in Insect Chemical Communication

Branched-chain hydrocarbons are integral components of the cuticular lipid layer of insects, serving not only to prevent desiccation but also as crucial semiochemicals in mediating social interactions, including mate recognition and aggregation.[1][2] The specific branching patterns and stereochemistry of these hydrocarbons often encode species-specific information. While direct evidence for 2,6-dimethylundecane as a primary pheromone component is still emerging for many species, its structural motif is present in more complex pheromones, and its analogs have been shown to elicit behavioral responses. For instance, related dimethyl-branched alkanes are components of the pheromone blends of various insects, where they can act as attractants, repellents, or modulators of behavior.[5][6]

The detection of these volatile and semi-volatile compounds by insects is mediated by specialized olfactory receptors housed in their antennae. Electroantennography (EAG) is a powerful technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus, providing a direct measure of its ability to detect the compound.[7] Behavioral assays, in turn, are used to determine the functional significance of these detected compounds, i.e., whether they elicit attraction, repulsion, or other specific behaviors.

Stereoselective Synthesis: The Case of (-)-Serricornin

The synthesis of natural products containing the 2,6-dimethylalkane motif necessitates precise control over stereochemistry. The biological activity of these molecules is often highly dependent on the absolute configuration of the chiral centers. A compelling example that illustrates the strategies for achieving such control is the enantioselective synthesis of (-)-serricornin (4,6-dimethyl-7-hydroxy-3-nonanone), the sex pheromone of the cigarette beetle (Lasioderma serricorne).[4][8] While not a direct synthesis of 2,6-dimethylundecane, the core principles and methodologies are highly transferable.

The synthesis of (-)-serricornin, as detailed by Miyashita et al. in Tetrahedron: Asymmetry, provides a robust blueprint for constructing the desired stereocenters.[4] The key steps involve a Sharpless asymmetric epoxidation and two stereospecific methylation reactions.

Retrosynthetic Analysis of (-)-Serricornin

A retrosynthetic analysis of (-)-serricornin reveals a strategy centered on the controlled introduction of the two methyl groups and the hydroxyl functionality.

Caption: Retrosynthetic analysis of (-)-serricornin.

Experimental Protocol: Enantioselective Synthesis of (-)-Serricornin

The following is a detailed, step-by-step methodology adapted from the synthesis of (-)-serricornin, highlighting the key transformations that establish the stereocenters analogous to a 2,6-dimethyl substituted chain.[4]

Step 1: Sharpless Asymmetric Epoxidation

This crucial step establishes the first stereocenter. The choice of the chiral tartrate ester dictates the enantioselectivity of the epoxidation.

-

To a solution of (Z)-4-benzyloxy-2-buten-1-ol in dry CH₂Cl₂ at -20 °C is added titanium(IV) isopropoxide and (+)-diethyl tartrate.

-

After stirring for 30 minutes, tert-butyl hydroperoxide in toluene is added dropwise.

-

The reaction is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred vigorously.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting epoxy alcohol is purified by column chromatography.

Step 2: Regioselective γ-Methylation

This step introduces the first methyl group with high regioselectivity.

-

The epoxy alcohol from the previous step is oxidized to the corresponding acrylate using an appropriate oxidizing agent (e.g., Swern oxidation).

-

The resulting epoxy acrylate is dissolved in dry toluene and cooled to -78 °C.

-

A solution of trimethylaluminum in hexanes is added dropwise, and the reaction is stirred at low temperature.

-

The reaction is quenched with methanol and then saturated aqueous sodium bicarbonate.

-

The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Step 3: Lactonization and α-Methylation

This sequence creates a cyclic intermediate to control the stereochemistry of the second methylation.

-

The product from the γ-methylation is treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to effect lactonization.

-

The resulting δ-lactone is then deprotonated at the α-position using a strong base such as lithium diisopropylamide (LDA) at low temperature.

-

Methyl iodide is added to the enolate to introduce the second methyl group. The stereoselectivity of this step is directed by the existing stereocenter on the lactone ring.

-

The reaction is quenched, and the product is extracted and purified.

Step 4: Final Assembly

The final steps involve opening the lactone and converting it to the target molecule.

-

The methylated lactone is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride.

-

The diol is then selectively protected and oxidized to form an aldehyde.

-

A Grignard reaction with the appropriate organometallic reagent, followed by deprotection and oxidation, yields (-)-serricornin.

Caption: Workflow for the enantioselective synthesis of (-)-serricornin.

General Strategies for the Synthesis of Chiral 2,6-Dimethylalkanes

While the serricornin synthesis provides a specific and elegant solution, more general strategies for the construction of chiral 2,6-dimethylalkanes are valuable for accessing a wider range of natural products and their analogues. These approaches often rely on the coupling of chiral building blocks or the use of chiral auxiliaries and catalysts.

One common strategy involves the use of a chiral pool starting material, such as citronellol, which already possesses a methyl-branched stereocenter. This can then be elaborated to introduce the second methyl group.

Another powerful approach is the use of organocatalysis, for example, employing proline or its derivatives to catalyze asymmetric aldol or Michael reactions, which can set key stereocenters that are then elaborated into the desired alkane backbone.

Convergent synthesis, where two smaller chiral fragments are prepared and then coupled, is also a highly effective strategy. This allows for greater flexibility and can lead to higher overall yields.

Biological Activity of 2,6-Dimethyl-Branched Hydrocarbons

The biological activity of branched-chain hydrocarbons in insects is diverse and often species-specific. They can function as sex pheromones, aggregation pheromones, or kairomones. The specific stereoisomer can be critical for activity. Below is a summary of the known or potential biological activities of 2,6-dimethyl-branched alkanes and related structures.

| Compound | Insect Species | Biological Activity | Reference |

| 2,6-Dimethylheptadecane | Holotrichia parallela (a scarab beetle) | Female-produced sex pheromone | |

| 3,13-Dimethylheptadecane | Nezara viridula (Southern green stink bug) | Component of male-produced pheromone | |

| 2,6-Dimethyloctyl formate | Tribolium confusum (Confused flour beetle) | Pheromone mimic, attractant | [5] |

Conclusion and Future Directions

2,6-Dimethylundecane and its structural congeners represent a fascinating class of molecules with significant biological relevance and synthetic challenges. The stereoselective synthesis of these compounds is a key requirement for elucidating their precise roles in chemical ecology and for the development of novel pest management strategies. The detailed protocol for the synthesis of (-)-serricornin provides a valuable template for the construction of related structures, demonstrating the power of modern asymmetric synthesis.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to these chiral building blocks. The discovery and characterization of new natural products containing the 2,6-dimethylalkane motif will continue to drive innovation in synthetic methodology. Furthermore, a deeper understanding of the biosynthesis of these compounds in insects could inspire novel bio-catalytic approaches to their production. For drug development professionals, the principles of stereoselective synthesis and the understanding of structure-activity relationships in these relatively simple molecules can provide valuable insights for the design of more complex and potent therapeutic agents.

References

- Miyashita, M., Toshimitsu, Y., Shiratani, T., & Irie, H. (1993). Enantioselective synthesis of (−)-serricornin, a sex pheromone of a female cigarette beetle (Lasioderma serricorne F.). Tetrahedron: Asymmetry, 4(7), 1573–1578.

-

PubChem. (n.d.). 2,6-Dimethylundecane. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Shi, O., Lu, L., Lei, Y., He, Y., & Chen, J. (2017). Volatile compounds from the ghost ants, Tapinoma melanocephalum, and their electroantennogram and behavioral activities. Environmental Entomology, 46(6), 1374-1980.[7]

- Mori, K., & Nomi, H. (1981). Determination of the absolute configuration at C-6 and C-7 of Serricornin (4,6-dimethyl-7-hydroxy-3-nonanone), the sex pheromone of the cigarette beetle. Tetrahedron Letters, 22(12), 1127-1130.

- Blomquist, G. J., & Bagnères, A. G. (Eds.). (2010). Insect hydrocarbons: biology, biochemistry, and chemical ecology. Cambridge University Press.

- Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical aspects of insect hydrocarbons. Annual review of entomology, 50, 371-393.

-

Mori, K., Kuwahara, S., & Fujiwhara, M. (1988). Synthesis of 2,6-dimethyloctyl formate, a potent mimic of the aggregation pheromone of the flour beetles. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 113-116.[5]

-

Mori, K. (2007). Organic synthesis in pheromone science. Journal of Chemical Ecology, 33(7), 1-48.[3]

-

Drijfhout, F. P. (2010). The role of cuticular hydrocarbons in insects. Asphalt, 8(1), 1-10.[2]

-

Mori, K., & Wu, J. (1991). Synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus. Liebigs Annalen der Chemie, 1991(5), 439-442.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dimethylundecane | C13H28 | CID 28453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes & Protocols for the Formulation of 2,6-Dimethylundecane for Field Trials

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2,6-dimethylundecane for field trial applications. As a branched long-chain alkane with significant potential as a semiochemical, its effective delivery in a field environment is paramount to eliciting the desired biological response. These application notes detail the physicochemical properties of 2,6-dimethylundecane, discuss the principles of formulating volatile organic compounds (VOCs) for controlled release, and provide step-by-step protocols for the preparation of both an emulsifiable concentrate and a controlled-release polymer matrix formulation. Furthermore, this guide outlines essential quality control measures and stability testing to ensure the integrity and efficacy of the prepared formulations.

Introduction to 2,6-Dimethylundecane

2,6-Dimethylundecane is a saturated branched-chain hydrocarbon.[1][2][3] Its structure and low volatility suggest its potential as a semiochemical, a chemical cue used in the communication between organisms.[4] In the context of field trials, 2,6-dimethylundecane is often investigated for its role as a pheromone or kairomone in insect pest management strategies. The successful application of such compounds in an agricultural or ecological setting is highly dependent on a formulation that ensures its stability and controlled release over a defined period.

The primary challenge in deploying volatile organic compounds like 2,6-dimethylundecane in the field is managing their release rate. An effective formulation must protect the active ingredient from rapid environmental degradation while ensuring its release at a concentration that is biologically active. This guide provides the foundational knowledge and practical protocols to develop stable and effective formulations of 2,6-dimethylundecane for field evaluation.

Physicochemical Properties of 2,6-Dimethylundecane

A thorough understanding of the physicochemical properties of 2,6-dimethylundecane is critical for the rational design of a suitable formulation. These properties influence its solubility, stability, and release characteristics.

| Property | Value | Source |

| Molecular Formula | C13H28 | [1] |

| Molecular Weight | 184.36 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 224-225 °C at 737 Torr | [6] |

| Density | 0.755 g/cm³ | [7] |

| Vapor Pressure | 0.181 mmHg at 25°C | [7] |

| Refractive Index | 1.423 | [7] |

| Solubility | Insoluble in water; soluble in hydrocarbon solvents. | [8] |

Principles of Formulation for Field Trials

The design of a robust formulation for a volatile semiochemical like 2,6-dimethylundecane is governed by several key principles aimed at optimizing its performance and stability under field conditions.

-

Controlled Release: The formulation must regulate the release of the volatile compound to maintain a biologically effective concentration in the target area over an extended period.[9] This avoids an initial burst of release followed by a rapid decline in concentration.

-

Protection and Stability: The active ingredient must be shielded from environmental factors such as UV radiation, oxidation, and microbial degradation that can lead to its inactivation.[10][11]

-

Ease of Application: The final formulation should be practical for field use, allowing for straightforward and uniform application using standard equipment.

-

Environmental Compatibility: The formulation components should be biodegradable and have minimal impact on non-target organisms and the environment.

Formulation Components

The selection of appropriate excipients is crucial for creating a stable and effective formulation of 2,6-dimethylundecane.

Solvents

Given that 2,6-dimethylundecane is a non-polar hydrocarbon, suitable solvents are required to create a homogenous stock solution.

-

Isoparaffinic Solvents: These are high-purity hydrocarbon solvents with low aromatic content and a defined boiling range. They are excellent solvents for long-chain alkanes and are often used in pesticide and semiochemical formulations.[12]

-

Fatty Acid Esters: Biodegradable and with good solvency for a range of organic compounds, these can be a more environmentally friendly option.[8]

Surfactants and Emulsifiers

For aqueous-based spray applications, surfactants and emulsifiers are essential to create a stable emulsion of the oil-based active ingredient in water.

-

Non-ionic Surfactants: Such as sorbitan esters (e.g., Tween® series) and ethoxylated fatty alcohols, are commonly used to stabilize oil-in-water emulsions.[13]

-

Anionic Surfactants: Including sulfosuccinates, can also be employed, particularly in combination with non-ionic surfactants to enhance emulsion stability.[12]

Controlled-Release Matrices

To achieve prolonged release, 2,6-dimethylundecane can be incorporated into a polymer matrix.

-

Natural Polymers: Gellan gum and pectin can be cross-linked to form a hydrogel matrix that controls the diffusion of the entrapped volatile compound.[14]

-

Synthetic Polymers: Polyethylene and other thermoplastics can be used to create dispensers, such as ropes or sachets, from which the semiochemical volatilizes over time.[9]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of two distinct formulations of 2,6-dimethylundecane for field trials.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC)

This protocol describes the preparation of a 1% (w/v) emulsifiable concentrate of 2,6-dimethylundecane.

Materials:

-

2,6-Dimethylundecane (>95% purity)

-

Isoparaffinic solvent (e.g., Isopar™ M)

-

Non-ionic surfactant (e.g., Tween® 80)

-

Anionic surfactant (e.g., sodium dioctyl sulfosuccinate)

-

Glass beakers and magnetic stirrer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare the Organic Phase:

-

In a glass beaker, weigh 1.0 g of 2,6-dimethylundecane.

-

Add 89.0 g of the isoparaffinic solvent.

-

Stir with a magnetic stirrer until the 2,6-dimethylundecane is completely dissolved.

-

-

Add Surfactants:

-

To the organic phase, add 5.0 g of Tween® 80 and 5.0 g of sodium dioctyl sulfosuccinate.

-

Continue stirring until a clear, homogenous solution is obtained. This is the emulsifiable concentrate.

-

-

Storage:

-

Store the EC in a tightly sealed glass container in a cool, dark place.

-

Field Application Dilution:

-

For field application, the EC is typically diluted with water to the desired final concentration. For example, to prepare a 0.01% spray solution, dilute 1 mL of the EC in 99 mL of water with gentle agitation.

Caption: Workflow for Emulsifiable Concentrate Preparation.

Protocol 2: Preparation of a Controlled-Release Gellan Gum/Pectin Matrix

This protocol details the preparation of a hydrogel matrix for the controlled release of 2,6-dimethylundecane, adapted from a method for semiochemical delivery.[14]

Materials:

-

2,6-Dimethylundecane (>95% purity)

-

Gellan gum

-

Pectin

-

Aluminum chloride (crosslinker)

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

Molds for setting the gel

Procedure:

-

Prepare Polymer Solution:

-

In a beaker, dissolve 1.0 g of gellan gum and 1.0 g of pectin in 100 mL of deionized water.

-

Heat the solution to 80°C with continuous stirring until the polymers are fully dissolved.

-

-

Incorporate Active Ingredient:

-

Prepare a solution of 1.0 g of 2,6-dimethylundecane in 5 mL of ethanol.

-

Cool the polymer solution to 50°C.

-

Slowly add the ethanolic solution of 2,6-dimethylundecane to the polymer solution with vigorous stirring to form a stable emulsion.

-

-

Crosslinking:

-

Prepare a 5% (w/v) solution of aluminum chloride in deionized water.

-

Add 10 mL of the crosslinker solution to the polymer-semiochemical emulsion.

-

Stir for 5 minutes to ensure homogenous crosslinking.

-

-

Casting and Drying:

-

Pour the mixture into molds of the desired shape and size for field dispensers.

-

Allow the gel to set at room temperature for 24 hours.

-

The resulting hydrogel dispensers can be used directly in the field.

-

Caption: Workflow for Controlled-Release Matrix Preparation.

Quality Control and Stability Testing

To ensure the reliability of field trial data, the prepared formulations must undergo rigorous quality control and stability testing.[11]

6.1. Physical Stability

-

Emulsion Stability: For the EC formulation, observe the diluted emulsion for any signs of phase separation, creaming, or sedimentation over a 24-hour period.[15]

-

Appearance: Both formulations should be visually inspected for any changes in color, clarity, or homogeneity over time.[10]

6.2. Chemical Stability

-

Active Ingredient Concentration: The concentration of 2,6-dimethylundecane in the formulation should be periodically measured using Gas Chromatography-Mass Spectrometry (GC-MS) to assess for any degradation.

-

Accelerated Stability Studies: Store samples at elevated temperatures (e.g., 40°C and 54°C) to predict the long-term stability and shelf-life of the formulation under normal storage conditions.[16]

6.3. Release Rate Characterization

-

For the controlled-release matrix, the release rate of 2,6-dimethylundecane should be quantified over time under controlled laboratory conditions (e.g., in a wind tunnel or a closed chamber) by gravimetric analysis or by trapping and quantifying the released volatiles using GC-MS.[9][17]

Field Application and Safety Considerations

-

Application Rate: The application rate for both formulations will depend on the target organism, crop, and environmental conditions. Preliminary dose-response studies are recommended.

-

Timing of Application: The timing of application should coincide with the activity period of the target insect species.

-

Safety Precautions: Although 2,6-dimethylundecane has low volatility, standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling and application. Overexposure may cause skin and eye irritation, as well as anesthetic effects such as drowsiness and dizziness.[1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28453, 2,6-Dimethylundecane. Retrieved from [Link]

-

Cheméo. (n.d.). Undecane, 2,6-dimethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24884361, 2,6-Dimethyl-undecane. Retrieved from [Link]

- Michereff, M. F. F., et al. (2021). Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. Frontiers in Ecology and Evolution, 9.

-

Chemistry LibreTexts. (2024). 2.2: Nomenclature of Alkanes. Retrieved from [Link]

- de Oliveira, C. R. F., et al. (2023). Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae). Parasites & Vectors, 16(1), 305.

-

European Commission. (2024). Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11. Retrieved from [Link]

-

European Commission. (1997). Guideline for the Characterization of Volatile Organic Compounds Emitted from Indoor Materials and Products Using Small Test Chambers. Retrieved from [Link]

-

BSK Associates. (n.d.). Volatile Organic Compounds (VOCs) Sampling Guidelines. Retrieved from [Link]

- Li, J., et al. (2019). Oil sludge washing with surfactants and co-solvents: oil recovery from different types of oil sludges.

- Butler, R. C., et al. (2016). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Plant Protection, 69, 260-267.

- Sari, Y., & Saputri, F. A. (2023). Evaluation of physical and chemical stability of semi-solid preparations towards beyond-use date. Journal of Pharmaceutical and Health Sciences, 2(1), 1-7.

- Vernon, A. S., et al. (2022). Field Evaluation of Selected Plant Volatiles and Conspecific Pheromones as Attractants for Agriotes obscurus and A.

-

Study.com. (2021). Naming Branched Alkanes. Retrieved from [Link]

- Tefera, T., & Tadesse, F. (2020). Phytochemical Screening and Cytotoxic Properties of Ethanolic Extract of Young and Mature Khat Leaves. Journal of Chemistry, 2020, 1-8.

-

Esti Chem. (n.d.). Hydrocarbon Solvent Replacement. Retrieved from [Link]

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Taylor, B. J., et al. (2009). A novel water delivery system for administering volatile chemicals while minimizing chemical waste in rodent toxicity studies.

-

U.S. Environmental Protection Agency. (2002). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of branched alkanes. Retrieved from [Link]

-

California Air Resources Board. (n.d.). Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. Retrieved from [Link]

- Canselier, J. P. (2017). SURFACTANTS FOR OIL; OIL FOR SURFACTANTS. Tenside Surfactants Detergents, 54(1), 1-13.

- Witzgall, P., et al. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-10.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Saucedo, R. (2015, May 5). Naming and Drawing Branched Alkanes [Video]. YouTube. [Link]

- New Era Agriculture Magazine. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine, 2(8), 180-186.

- Google Patents. (n.d.). Encapsulation and controlled release of volatile organic compounds.

- El-Sayed, A. M., et al. (2021). Pheromones and semiochemicals with potential use in management of citrus pests. Current Opinion in Insect Science, 45, 49-56.

- León-López, A., et al. (2015). Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres. Polymers, 7(9), 1745-1760.

- Barriault, L., & Denis, B. (2009). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2009(11), 263-276.

- Al-Sabagh, A. M., et al. (2023). Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review. ACS Omega, 8(44), 41253-41285.

- Google Patents. (n.d.). Synthesis of long-chain alkanes having terminal functionality.

- Google Patents. (n.d.). Hydrocarbon solvent-based dispersant formulation and its use in the dispersion of viscous oil spills.

- Promsom, W., et al. (2020).

-

FooDB. (2010). Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). Retrieved from [Link]

- El-Haci, I. A., et al. (2020). Chemical Composition, in vitro Cytotoxic, and Antibacterial Activities of Moroccan Medicinal Plants Euphorbia resinifera and Marrubium vulgare. Plants, 9(6), 748.

- Morrison, W. R., et al. (2018). Advances in Attract-and-Kill for Agricultural Pests: Beyond Pheromones. Annual Review of Entomology, 63, 453-470.

-

The Pherobase. (n.d.). Semiochemical compound: 6-Methylundecane. Retrieved from [Link]

- Ramaraj, J., et al. (2022). Biological activity of bioactive compounds in CBSPEE.

Sources

- 1. 2,6-Dimethylundecane | C13H28 | CID 28453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecane, 2,6-dimethyl- (CAS 17301-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,6-Dimethyl-undecane | C13H28 | CID 24884361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review [frontiersin.org]

- 5. 2,6-Dimethylundecane | 17301-23-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 17301-23-4 CAS MSDS (2,6-DIMETHYLUNDECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Hydrocarbon Solvent Replacement | See our alternatives here [estichem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. EP0106526A2 - Hydrocarbon solvent-based dispersant formulation and its use in the dispersion of viscous oil spills - Google Patents [patents.google.com]

- 13. Oil sludge washing with surfactants and co-solvents: oil recovery from different types of oil sludges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Troubleshooting & Optimization

Overcoming low detection of 2,6-Dimethylundecane in GC-MS

An invaluable resource for researchers and scientists, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the common challenge of low detection of 2,6-Dimethylundecane in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to enhance your analytical success.

Frequently Asked Questions (FAQs)

Q1: Why is the GC-MS signal for my 2,6-Dimethylundecane peak consistently low or absent?

Low sensitivity for 2,6-Dimethylundecane, a C13 branched alkane, can stem from several factors throughout the analytical workflow. The issue often lies in a combination of sample preparation, instrument parameters, and the inherent chemical properties of the analyte. Common causes include analyte loss during sample preparation due to its volatility, suboptimal injection parameters, poor chromatographic separation leading to co-elution or broad peaks, and inefficient ionization or detection in the mass spectrometer.[1][2] A systematic approach is crucial to pinpoint the exact cause.

Q2: What are the characteristic mass fragments of 2,6-Dimethylundecane I should monitor?

Saturated alkanes like 2,6-Dimethylundecane undergo extensive fragmentation under standard Electron Ionization (EI) at 70 eV.[3] This often results in a very weak or entirely absent molecular ion peak (M+• at m/z 184.36). Therefore, relying on the molecular ion for quantification is not a robust strategy. Instead, analysis should focus on the more abundant, characteristic fragment ions. According to the NIST Mass Spectrometry Data Center, the most intense fragment ions for 2,6-Dimethylundecane are:

-

m/z 57 (Base Peak)

-

m/z 71 (2nd Highest)

-

Other significant ions: m/z 43, 85

For quantitative methods, it is best to use Selected Ion Monitoring (SIM) mode, targeting m/z 57 as the quantifier ion and m/z 71 and 43 as qualifier ions to enhance sensitivity and specificity.[4]

Q3: Which GC column is optimal for analyzing 2,6-Dimethylundecane?

For non-polar analytes like branched alkanes, a non-polar capillary column is the industry standard.[5][6]

-

Stationary Phase: A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., HP-5MS, DB-5, SLB®-5ms) is highly recommended.[7] These columns offer excellent resolving power for hydrocarbons and are designed for low bleed, which is critical for improving the signal-to-noise ratio in MS detection.[8]

-

Dimensions: A 30 m length, 0.25 mm internal diameter (ID), and 0.25 µm film thickness is a versatile choice that balances resolution, analysis time, and sample capacity.[9] For highly volatile compounds, a thicker film can increase retention and improve separation from the solvent peak.[9]

Q4: Should I use a split or splitless injection mode for trace analysis?

For detecting low concentrations of 2,6-Dimethylundecane, splitless injection is the preferred method.[2] This technique directs nearly the entire vaporized sample onto the GC column, minimizing analyte loss at the inlet and maximizing sensitivity.[2] In contrast, a split injection vents a significant portion of the sample, making it suitable for higher concentration samples where column overload is a concern.[2] If you must use a split injection, reducing the split ratio (e.g., from 50:1 to 10:1) can improve sensitivity, but care must be taken to avoid overloading the column.[2]

Q5: Can my sample preparation method lead to analyte loss?

Absolutely. 2,6-Dimethylundecane is a volatile organic compound (VOC), and significant analyte loss can occur during sample handling and preparation.[1] Steps like evaporation, solvent exchange, or extended exposure to the atmosphere can lead to poor recovery. To mitigate this, consider using sample enrichment techniques designed for VOCs, such as:

-

Solid-Phase Microextraction (SPME): An excellent solvent-free option that extracts and concentrates VOCs from the headspace or liquid phase of a sample.[10]

-

Purge-and-Trap: This method involves bubbling an inert gas through an aqueous sample to purge the VOCs, which are then trapped on a sorbent material before being desorbed into the GC-MS.[11]

When working with liquid samples, ensure vials are sealed with high-quality septa and avoid repeated punctures of the same vial, as this can compromise the seal and allow volatile analytes to escape.[12]

Systematic Troubleshooting Guide

When faced with low sensitivity, a structured troubleshooting approach is essential. The following guide breaks down the process into logical steps, from the point of injection to detection.

Troubleshooting Workflow Diagram

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. postnova.com [postnova.com]

- 6. researchgate.net [researchgate.net]

- 7. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hlr.ua [hlr.ua]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. epa.gov [epa.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: 2,6-Dimethylundecane Standards

Welcome to the technical support center for 2,6-Dimethylundecane analytical standards. This comprehensive guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results when utilizing this branched alkane standard. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the handling, storage, and use of 2,6-Dimethylundecane.

The Foundation of Accurate Analysis: Understanding 2,6-Dimethylundecane

2,6-Dimethylundecane is a branched-chain alkane with the chemical formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1] As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates its solubility and chromatographic behavior. Its branched structure confers greater thermodynamic stability compared to its straight-chain isomer, n-tridecane.[2][3] This inherent stability is a desirable attribute for an analytical standard, as it suggests a longer shelf-life and less susceptibility to degradation under proper storage conditions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | |

| Molecular Weight | 184.36 g/mol | |

| Boiling Point | 219-225 °C | , |

| Physical State | Liquid | |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, heptane). Insoluble in water. | General chemical principles |

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 2,6-Dimethylundecane standards?

To ensure the long-term stability of your 2,6-Dimethylundecane standard, it is crucial to adhere to the following storage guidelines:

-

Temperature: Store the standard in a cool, dark, and well-ventilated area.[4] A refrigerated environment, typically between 2°C and 8°C, is recommended to minimize the potential for slow degradation and reduce solvent evaporation if the standard is in solution.[5] Avoid freezing, as this can cause the analyte to come out of solution or lead to container stress.

-

Light: Protect the standard from light by storing it in an amber vial or in a dark cabinet.[6] Photodegradation, while less common for saturated alkanes compared to compounds with chromophores, can still be initiated by high-energy light, leading to free-radical chain reactions.

-

Atmosphere: For neat standards or concentrated solutions, it is best practice to minimize headspace in the vial to reduce the amount of available oxygen. For long-term storage, purging the vial with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against oxidation.[6]

-

Container: Use high-quality, inert glass containers with PTFE-lined caps to prevent leaching of contaminants and to ensure a tight seal.[7]

What is the expected shelf-life of a 2,6-Dimethylundecane standard?

The shelf-life of a 2,6-Dimethylundecane standard is highly dependent on the storage conditions and whether it is a neat material or a solution.

-

Neat Standard: A pure, unopened 2,6-Dimethylundecane standard stored under optimal conditions (cool, dark, and inert atmosphere) is expected to be stable for several years. Branched alkanes are inherently stable molecules.[2][3] Always refer to the manufacturer's certificate of analysis for a specific expiration date.

-

Standard in Solution: The stability of a standard in solution is influenced by the purity of the solvent and the storage conditions.[8][9] When dissolved in a high-purity, non-polar solvent like hexane or heptane and stored properly, the solution can remain stable for an extended period. However, it is good laboratory practice to prepare fresh working standards from a stock solution regularly and to monitor the concentration of the stock solution periodically, especially if it is used over several months.

What are the potential degradation pathways for 2,6-Dimethylundecane?

While 2,6-Dimethylundecane is a stable molecule, it is not completely immune to degradation, especially under stress conditions. The primary degradation pathway for alkanes is free-radical oxidation.[10]

-

Oxidation: This process can be initiated by heat, light, or the presence of trace metal ions. The reaction proceeds via a free-radical chain mechanism, leading to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products such as alcohols, ketones, and carboxylic acids. The presence of tertiary carbons in the 2,6-dimethylundecane structure makes it slightly more susceptible to oxidation at these branched points compared to linear alkanes.

Experimental Protocols

Protocol 1: Preparation of a 2,6-Dimethylundecane Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a stock standard solution that can be used for subsequent dilutions to create calibration standards.

Materials:

-

2,6-Dimethylundecane (neat standard, high purity)

-

High-purity n-hexane or n-heptane (GC grade or equivalent)

-

10 mL volumetric flask (Class A)

-

Analytical balance (readable to at least 0.01 mg)

-

Glass Pasteur pipette or syringe

Procedure:

-

Tare the Volumetric Flask: Accurately weigh the 10 mL volumetric flask on the analytical balance and record the weight.

-

Add the Analyte: Using a glass Pasteur pipette or syringe, carefully add approximately 10 mg of the neat 2,6-Dimethylundecane standard directly into the volumetric flask.

-

Reweigh the Flask: Immediately reweigh the volumetric flask containing the analyte and record the new weight. The difference between this weight and the tared weight is the exact mass of the 2,6-Dimethylundecane added.

-

Dissolve the Analyte: Add a small amount of the high-purity solvent (n-hexane or n-heptane) to the flask and swirl gently to dissolve the 2,6-Dimethylundecane completely.

-

Bring to Volume: Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenize the Solution: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculate the Exact Concentration: Calculate the precise concentration of the stock solution in µg/mL using the actual weight of the 2,6-Dimethylundecane and the volume of the flask.

-

Transfer and Store: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store it under refrigerated conditions (2-8°C).

Troubleshooting Guide for GC Analysis of 2,6-Dimethylundecane

This guide addresses common issues encountered during the gas chromatographic analysis of 2,6-Dimethylundecane.

Caption: Troubleshooting workflow for common GC issues.

Detailed Troubleshooting Scenarios:

Scenario 1: You observe significant peak tailing for the 2,6-Dimethylundecane standard.

-

Causality: Peak tailing for a non-polar analyte like 2,6-Dimethylundecane is often indicative of active sites within the GC system, particularly in the inlet liner or the front of the column.[11] These active sites, which can be exposed silanol groups, can interact with the analyte, causing it to lag as it moves through the system.

-

Self-Validation: To confirm this, inject a more polar analyte that is known to be sensitive to active sites. If this compound shows significant tailing, it confirms the presence of active sites.

-

Solution:

-

Inlet Liner: Replace the inlet liner with a new, deactivated liner.

-

Column Maintenance: Trim 10-15 cm from the front of the analytical column to remove any accumulated non-volatile residues or active sites.[11]

-

Column Conditioning: If the problem persists, condition the column according to the manufacturer's instructions to re-deactivate the stationary phase.[12]

-

Scenario 2: You see "ghost peaks" in your chromatogram, even when injecting a solvent blank.

-

Causality: Ghost peaks are typically the result of carryover from a previous, more concentrated sample, or from the degradation of materials within the inlet, such as the septum.[6][11]

-

Self-Validation: Run several consecutive solvent blanks. If the ghost peaks decrease in size with each injection, it is likely due to carryover. If the peaks remain consistent, it may be due to septum bleed or a contaminated system.

-

Solution:

-

Wash the Syringe and Inlet: Thoroughly wash the injection syringe and clean the inlet components.

-

Run Solvent Blanks: Inject several high-purity solvent blanks to flush the system.

-

Replace the Septum: If septum bleed is suspected, replace the septum with a high-quality, low-bleed septum rated for the inlet temperature.[6]

-

Scenario 3: The peak area of your 2,6-Dimethylundecane standard is not reproducible between injections.

-